2-[2-(4-fluorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-[3-(propan-2-yl)phenyl]acetamide
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Overview
Description
2-[2-(4-FLUOROPHENYL)-5-(2-HYDROXYETHYL)-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]-N-[3-(PROPAN-2-YL)PHENYL]ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine ring, a fluorophenyl group, and a hydroxyethyl substituent, making it a molecule of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-FLUOROPHENYL)-5-(2-HYDROXYETHYL)-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]-N-[3-(PROPAN-2-YL)PHENYL]ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine ring, followed by the introduction of the fluorophenyl and hydroxyethyl groups. The final step involves the attachment of the propan-2-yl phenylacetamide moiety. Each step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques. Industrial production may also involve continuous flow reactors to enhance reaction efficiency and product consistency.
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-FLUOROPHENYL)-5-(2-HYDROXYETHYL)-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]-N-[3-(PROPAN-2-YL)PHENYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl compound.
Reduction: The ketone group in the pyrimidine ring can be reduced to an alcohol.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve specific solvents, temperatures, and catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyethyl group would yield a ketone, while reduction of the ketone group in the pyrimidine ring would produce an alcohol.
Scientific Research Applications
2-[2-(4-FLUOROPHENYL)-5-(2-HYDROXYETHYL)-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]-N-[3-(PROPAN-2-YL)PHENYL]ACETAMIDE has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to study enzyme interactions and cellular processes.
Medicine: It has potential therapeutic applications, including as a lead compound for drug development targeting specific diseases.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-[2-(4-FLUOROPHENYL)-5-(2-HYDROXYETHYL)-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]-N-[3-(PROPAN-2-YL)PHENYL]ACETAMIDE involves its interaction with specific molecular targets. The fluorophenyl group may interact with hydrophobic pockets in proteins, while the hydroxyethyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to changes in cellular pathways and physiological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(4-CHLOROPHENYL)-5-(2-HYDROXYETHYL)-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]-N-[3-(PROPAN-2-YL)PHENYL]ACETAMIDE
- 2-[2-(4-BROMOPHENYL)-5-(2-HYDROXYETHYL)-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]-N-[3-(PROPAN-2-YL)PHENYL]ACETAMIDE
Uniqueness
The uniqueness of 2-[2-(4-FLUOROPHENYL)-5-(2-HYDROXYETHYL)-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]-N-[3-(PROPAN-2-YL)PHENYL]ACETAMIDE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom enhances its metabolic stability and binding affinity to certain molecular targets compared to its chloro or bromo analogs.
Properties
Molecular Formula |
C24H26FN3O3 |
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Molecular Weight |
423.5 g/mol |
IUPAC Name |
2-[2-(4-fluorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1-yl]-N-(3-propan-2-ylphenyl)acetamide |
InChI |
InChI=1S/C24H26FN3O3/c1-15(2)18-5-4-6-20(13-18)27-22(30)14-28-23(17-7-9-19(25)10-8-17)26-16(3)21(11-12-29)24(28)31/h4-10,13,15,29H,11-12,14H2,1-3H3,(H,27,30) |
InChI Key |
MGXKJPJYNRINTD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(C(=N1)C2=CC=C(C=C2)F)CC(=O)NC3=CC=CC(=C3)C(C)C)CCO |
Origin of Product |
United States |
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